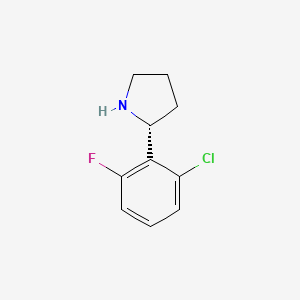

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Descripción general

Descripción

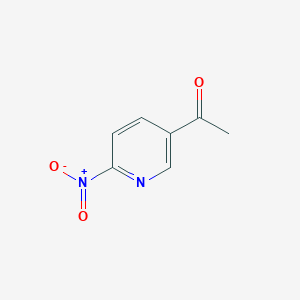

“Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 124082-17-3 . It has a molecular weight of 245.71 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry environment at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Morpholine Hydrochloride Derivatives : A study described the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine. This process offers advantages like easy operation, short reaction time, and high yield (Tan Bin, 2011).

Corrosion Inhibition : Research on α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, showed significant inhibition of mild steel corrosion in hydrochloric acid. This points towards industrial applications, particularly in steel pickling processes (Gupta et al., 2017).

Pharmacological Applications

Diltiazem Hydrochloride Synthesis : A study demonstrated the enzymatic kinetic resolution of racemic methyl trans-3-(4-methoxyphenyl)glycidate, a key intermediate in synthesizing the drug diltiazem hydrochloride, through transesterification reactions (Cantele et al., 2001).

Antimalarial Activity : Synthesis and structure-activity relationships of various compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols derived from substituted 1-phenyl-2-propanones, were studied for their antimalarial activity. This exploration is crucial in developing new antimalarial drugs (Werbel et al., 1986).

Biochemical Studies

Metabolism Study : The metabolic conversion of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats was studied, providing insights into the metabolic pathways and potential toxicological aspects of compounds used in food flavorings (Jodynis-Liebert, 1993).

Uterine Relaxant Synthesis : A study designed and synthesized novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides as potent uterine relaxants. This research contributes to developing new drugs for managing preterm labor (Viswanathan et al., 2005).

These studies highlight the diverse applications of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride and related compounds in chemical synthesis, pharmacology, and biochemical research.

The scientific research applications of "this compound" encompass various areas, including synthetic methodologies, corrosion inhibition, and enzymatic kinetic resolution. Here's a detailed overview based on the available literature:

Synthetic Methodologies

Research in synthetic chemistry has explored compounds structurally related to this compound for their potential in various syntheses. For example, the compound has been involved in the synthesis of morpholine derivatives, highlighting its utility in creating molecules with potential applications in medicinal chemistry and materials science (Tan Bin, 2011).

Corrosion Inhibition

Compounds with structural similarities have been studied for their corrosion inhibition properties. These studies provide insights into the protective capabilities of amino and methoxyphenyl groups against corrosion, particularly in steel, which is crucial for industrial applications, including pickling processes in the metal industry (N. Gupta et al., 2017).

Enzymatic Kinetic Resolution

The compound has been used as a key intermediate in the enzymatic kinetic resolution of racemic mixtures, illustrating its importance in producing enantiomerically pure substances. This application is particularly relevant in the pharmaceutical industry, where the synthesis of the drug diltiazem hydrochloride, among others, involves such intermediates (F. Cantele et al., 2001).

Additional Applications

Research has also explored the use of related compounds in the synthesis of new prodrugs, aiming to improve the bioavailability and efficacy of existing pharmaceutical agents. This includes the development of water-soluble prodrugs for adenosine A2A receptor antagonists, which could have implications for treatments involving this receptor (K. Vollmann et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the compound interacts with its targets in a way that induces a change in their function, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

methyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBYAHWVBKOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124082-17-3 | |

| Record name | Benzenepropanoic acid, β-amino-4-methoxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124082-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)

![(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol](/img/structure/B3224807.png)

![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3224810.png)